CID 71393770

Description

CID 71393770 is a chemical compound identified through gas chromatography-mass spectrometry (GC-MS) analysis as a component of Citrus essential oil (CIEO) . The compound’s content varies across vacuum-distilled fractions of CIEO (Figure 1C), indicating distinct volatility and purification behavior .

Properties

Molecular Formula |

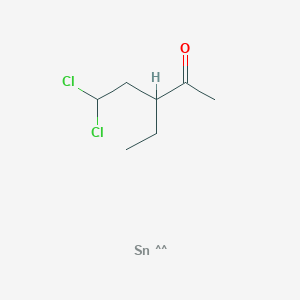

C7H12Cl2OSn |

|---|---|

Molecular Weight |

301.78 g/mol |

InChI |

InChI=1S/C7H12Cl2O.Sn/c1-3-6(5(2)10)4-7(8)9;/h6-7H,3-4H2,1-2H3; |

InChI Key |

LZMXTPZUXMIKHY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC(Cl)Cl)C(=O)C.[Sn] |

Origin of Product |

United States |

Preparation Methods

The synthesis of CID 71393770 involves specific chemical reactions and conditions. One of the methods includes the reaction of 4-(diethylamino)benzaldehyde with 2-aminobenzoic acid to form (E)-2-((4-(diethylamino)benzylidene)amino)benzoic acid . This reaction is typically carried out in a one-step process, and the resulting product can be used to prepare detection test paper by immersing white filter paper in the solution of the synthesized compound .

Chemical Reactions Analysis

CID 71393770 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can result in the replacement of specific functional groups with other substituents .

Scientific Research Applications

CID 71393770 has a wide range of applications in scientific research It is used in chemistry for the synthesis of other complex molecules and as a reagent in various chemical reactions In biology, it is utilized for its fluorescence properties, making it useful in imaging and detection techniquesIndustrially, it can be used in the production of specialized materials and as a component in various chemical processes .

Mechanism of Action

The mechanism of action of CID 71393770 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular receptors or enzymes, leading to a cascade of biochemical events. These interactions can result in changes in cellular functions, such as alterations in signal transduction pathways or modulation of enzyme activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparative analysis of CID 71393770 focuses on structural analogs, functional properties, and pharmacological relevance.

Table 1: Key Properties of this compound and Structurally Related Compounds

*Similarity scores derived from descriptor-based models (e.g., Tanimoto coefficient or machine learning classifiers) .

Key Findings :

Structural Similarity :

- Unlike oscillatoxin derivatives (e.g., CID 101283546), this compound lacks complex macrocyclic structures but shares volatility with smaller terpenes .

- The trifluoromethyl group in CID 10491405 contrasts with this compound’s inferred hydrocarbon backbone, suggesting divergent reactivity and solubility profiles .

Functional Comparison :

- Bioavailability : this compound’s volatility may limit oral bioavailability compared to CAS 34743-49-2, which exhibits high gastrointestinal absorption .

- Enzymatic Interactions : Unlike CYP1A2-inhibiting compounds (e.g., CID 10491405), this compound’s biological targets remain uncharacterized .

Pharmacological Potential: this compound’s presence in CIEO fractions implies roles in aromatherapy or antimicrobial applications, akin to limonene or linalool. This contrasts with oscillatoxin D’s cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.